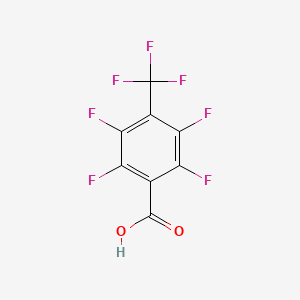

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid

Overview

Description

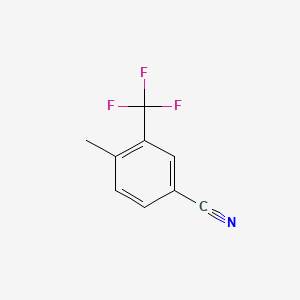

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8HF7O2 . It has a molecular weight of 262.08 g/mol . The compound is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The InChI code for this compound is1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) . The compound’s structure includes a benzoic acid group with fluorine and trifluoromethyl substitutions . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that carboxylic acid groups can be converted to acyl chlorides for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų and a complexity of 289 . It has one rotatable bond and nine hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 261.98647640 g/mol .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the stability and degradation pathways of nitisinone, a compound related to the tetrafluoro-trifluoromethyl group. This research highlights the degradation products under various conditions, contributing to a better understanding of the environmental and health implications of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, emphasizing the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) from precursors. This work is critical for understanding the environmental fate and effects of these persistent pollutants and guiding future biodegradation and ecotoxicological assessments (Liu & Avendaño, 2013).

Trifluoromethanesulfonic Acid in Organic Synthesis

Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in facilitating various chemical transformations. This review underscores the versatility and efficiency of trifluoromethanesulfonic acid as a reagent, contributing to the synthesis of new organic compounds, including those related to tetrafluoro-trifluoromethyl benzoic acid derivatives (Kazakova & Vasilyev, 2017).

Review on Occurrence, Fate, and Removal of Perfluorinated Compounds

Arvaniti and Stasinakis (2015) provided a comprehensive review of the occurrence, fate, and removal of perfluorinated compounds (PFCs) in wastewater treatment plants. Their work discusses the challenges in removing PFCs from wastewater, the mechanisms underlying their persistence, and potential advanced treatment technologies. This research is relevant for understanding the environmental impacts of fluorochemicals and developing more effective treatment strategies (Arvaniti & Stasinakis, 2015).

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes due to its fluorinated structure, which can interfere with enzyme-substrate interactions. The compound’s high electronegativity and ability to form hydrogen bonds make it a potent inhibitor of enzymes that rely on hydrogen bonding for their activity .

Cellular Effects

The effects of this compound on cells are profound. It can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . This disruption can affect various cellular processes, including signal transduction and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its function and activity .

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRQVXQXFLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380254 | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-22-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)